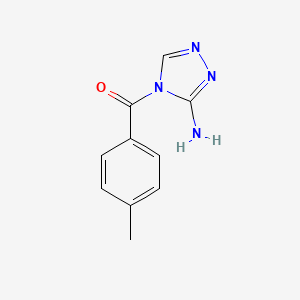![molecular formula C16H15FN2OS B5764868 2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of benzamide, which is known for its diverse biological activities. 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In
Applications De Recherche Scientifique
2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential as a therapeutic agent for treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It may also act as an inhibitor of histone deacetylases, which are involved in the regulation of gene expression. Other studies have suggested that 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide may exert its biological activities by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer, antibacterial, and antifungal activities. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In addition, 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of neuroblastoma cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide in lab experiments include its diverse biological activities and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential as a therapeutic agent for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been reported using various methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-(2-phenylethyl)thiourea in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide. Other methods include the reaction of 2-fluorobenzamide with N-(2-phenylethyl)thiourea in the presence of a base or using a one-pot reaction involving the reaction of 2-fluorobenzoyl chloride, N-(2-phenylethyl)thiourea, and sodium hydroxide.
Propriétés
IUPAC Name |
2-fluoro-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQWDRMQXHMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-[(2-phenylethyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)

![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)


![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)
